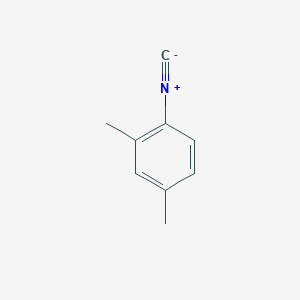

2,4-Dimethylphenylisocyanide

Description

Significance of Isocyanides in Organic and Organometallic Chemistry

Isocyanides, isoelectronic with carbon monoxide, are distinguished by their dual nucleophilic and electrophilic character at the terminal carbon atom. researchgate.net This unique reactivity makes them powerful and versatile reagents in organic synthesis. nih.govbeilstein-journals.org They are key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. wikipedia.orgfrontiersin.orgnih.gov In addition to their role in MCRs, isocyanides are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.orgfrancis-press.com

In the realm of organometallic chemistry, isocyanides serve as important ligands for transition metals. beilstein-journals.orgwikipedia.org Their ability to form stable complexes with a variety of metals has led to their use in catalysis and the development of novel materials with interesting photophysical properties. wikipedia.orgacs.orgscribd.com The electronic properties of the isocyanide ligand can be fine-tuned by altering the substituents on the aryl ring, thereby influencing the characteristics of the resulting metal complex. nih.govbeilstein-journals.org

Historical Context of 2,4-Dimethylphenylisocyanide and Related Aryl Isocyanides in Chemical Synthesis

The history of isocyanide chemistry dates back to the 19th century, but it was in the 20th century that their synthetic potential was truly unlocked. The first isocyanide-based multicomponent reaction, the Passerini reaction, was reported by Mario Passerini in 1921. frontiersin.orgnih.govwikipedia.org This was followed by the development of the Ugi four-component reaction in 1959 by Ivar Ugi, a discovery that significantly expanded the utility of isocyanides in combinatorial chemistry and drug discovery. wikipedia.orgfrontiersin.orgnih.gov

Early research focused on understanding the fundamental reactivity of isocyanides and developing methods for their synthesis. The synthesis of the local anesthetic Xylocaine® through a three-component reaction involving 2,6-dimethylphenylisocyanide highlighted the industrial potential of these compounds. clockss.org While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of general methods for preparing aryl isocyanides, such as the dehydration of formamides, paved the way for its accessibility. researchgate.net

Research Trajectory and Academic Interest in this compound

Academic interest in this compound and related aryl isocyanides has remained strong, driven by their continued application in diverse areas of chemistry. Research has evolved from fundamental reactivity studies to the application of these compounds in the synthesis of complex natural products, polymers, and advanced materials. frontiersin.orgwikipedia.org

Structure

3D Structure

Properties

CAS No. |

3100-93-4 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-isocyano-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H9N/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-2H3 |

InChI Key |

YFTRHHTUIXPTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+]#[C-])C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylphenylisocyanide and Its Precursors

Established Synthetic Pathways to 2,4-Dimethylphenylisocyanide

The traditional routes to this compound rely on well-established reactions that convert a primary amine into an isocyanide. These methods involve either direct conversion using a carbene intermediate or a two-step process involving the formation and subsequent dehydration of a formamide (B127407) intermediate.

The precursor for these syntheses, 2,4-dimethylaniline (B123086), is an important chemical intermediate itself. ontosight.aisolubilityofthings.com It can be prepared through methods such as the direct amination of m-xylene (B151644) using hydroxylamine (B1172632) hydrochloride and a soluble vanadium salt catalyst or via the hydrogenation of 2,4-dimethylnitrobenzene. google.comgoogle.com

Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as Hofmann's isocyanide synthesis, is a classic method for the preparation of isocyanides from primary amines. wikipedia.orgscienceinfo.com The reaction involves treating a primary amine, in this case, 2,4-dimethylaniline, with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). scienceinfo.comunacademy.combyjus.com This conversion proceeds through the intermediacy of dichlorocarbene (B158193) (:CCl₂). wikipedia.org The foul odor of the resulting isocyanide is a characteristic indicator of a positive reaction, making this method also a qualitative test for primary amines. wikipedia.orgbyjus.com While historically significant, this method's application can be limited.

Formylation and Dehydration

A more reliable and widely used method for synthesizing aryl isocyanides is a two-step procedure. rsc.org This process first involves the formylation of the primary amine, followed by the dehydration of the resulting N-substituted formamide. rsc.orgmdpi.com

Formylation of 2,4-Dimethylaniline: The first step is the conversion of 2,4-dimethylaniline to its corresponding formamide, N-(2,4-dimethylphenyl)formamide (also known as 2,4-dimethylformanilide). pharmaffiliates.comwikipedia.orgsriramchem.com This can be achieved by reacting 2,4-dimethylaniline with a formylating agent.

Dehydration of N-(2,4-Dimethylphenyl)formamide: The second and final step is the dehydration of N-(2,4-dimethylphenyl)formamide to yield this compound. mdpi.comresearchgate.net This transformation is accomplished using a variety of dehydrating agents in the presence of a base. Phosphorus oxychloride (POCl₃) is one of the most common and practical reagents for this purpose, often used with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to maintain basic conditions and prevent product hydrolysis. rsc.orgmdpi.com Other dehydrating agents such as tosyl chloride (TsCl), phosgene, and diphosgene have also been employed. mdpi.comresearchgate.net

| Step | Reactant | Reagents | Product |

| Precursor Synthesis | m-Xylene | Hydroxylamine hydrochloride, Vanadium catalyst | 2,4-Dimethylaniline |

| Formylation | 2,4-Dimethylaniline | Formylating agent (e.g., formic acid) | N-(2,4-Dimethylphenyl)formamide |

| Dehydration | N-(2,4-Dimethylphenyl)formamide | POCl₃, Triethylamine | This compound |

| Hofmann Reaction | 2,4-Dimethylaniline | CHCl₃, KOH | This compound |

Advanced Synthetic Techniques for Aryl Isocyanides

Research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of aryl isocyanides. These advanced techniques offer improvements in yield, purity, reaction time, and substrate scope.

A highly efficient protocol involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as the solvent at 0 °C. mdpi.com This method is rapid, with reactions often completing in under five minutes, providing the desired isocyanides in high to excellent yields and purity with minimal waste. mdpi.com The use of microwave irradiation has also been shown to facilitate the conversion of formamides to isonitriles under mild conditions. organic-chemistry.org

Other modern dehydrating agents have been explored, including organic chlorophosphate derivatives and XtalFluor-E. rsc.orgorganic-chemistry.org Furthermore, transition-metal catalysis has opened new avenues for isocyanide synthesis and application. Palladium-catalyzed reactions, for instance, utilize isocyanide insertion to create complex nitrogen-containing molecules. mdpi.com Copper-catalyzed reactions have also been developed, such as the cycloaddition of aryl isocyanides with other reagents to construct sulfur-containing trisubstituted imidazoles. cornell.eduresearchgate.net These catalytic methods highlight the role of isocyanides as versatile C1 building blocks in modern organic synthesis. mdpi.com

| Technique | Dehydrating Agent / Catalyst | Key Features |

| Solvent-Free Dehydration | Phosphorus oxychloride (POCl₃) | Rapid ( <5 min), high yield and purity, minimal waste. mdpi.com |

| Microwave-Assisted Synthesis | Various | Mild conditions, rapid conversion of formamides. organic-chemistry.org |

| Novel Dehydrating Agents | XtalFluor-E, Organic chlorophosphates | Alternative to traditional reagents like POCl₃ and phosgene. rsc.orgorganic-chemistry.org |

| Palladium-Catalyzed Reactions | Palladium complexes | Isocyanide insertion for imidoylation and synthesis of heterocycles. mdpi.com |

| Copper-Catalyzed Reactions | Copper complexes (e.g., Cu₂O) | [3+2] cycloaddition to form complex heterocycles like imidazoles. cornell.eduresearchgate.net |

| Titanium-Catalyzed Nitrene Transfer | Simple Ti imido halide complexes | Synthesis of carbodiimides from isocyanides and azides or diazenes. nih.gov |

Mechanistic Understanding of this compound Formation

The formation of this compound via established pathways involves distinct and well-studied reaction mechanisms.

In the Hofmann carbylamine reaction , the mechanism is initiated by the dehydrohalogenation of chloroform by the strong base (e.g., potassium hydroxide) to generate a highly reactive dichlorocarbene intermediate (:CCl₂). wikipedia.orgunacademy.combyjus.com This electrophilic carbene is then attacked by the nucleophilic nitrogen atom of the primary amine (2,4-dimethylaniline). byjus.com The resulting adduct undergoes two successive base-mediated dehydrochlorination steps, ultimately eliminating HCl to form the final isocyanide product. wikipedia.org

The mechanism for the dehydration of N-(2,4-dimethylphenyl)formamide is the more common route. When using a dehydrating agent like phosphorus oxychloride (POCl₃), the reaction begins with the activation of the carbonyl oxygen of the formamide. The oxygen attacks the electrophilic phosphorus atom of POCl₃. A base, such as triethylamine, then abstracts the formyl proton. This is followed by the elimination of the activated oxygen group and a proton from the nitrogen atom, leading to the formation of the isocyanide triple bond. rsc.org Maintaining basic conditions throughout the reaction is crucial to prevent the hydrolysis of the isocyanide product. rsc.org

Advanced catalytic methods involve more complex mechanisms. For example, palladium-catalyzed imidoylation reactions are often initiated by the oxidative addition of a halide to the palladium center, followed by the insertion of the isocyanide into the palladium-carbon bond. mdpi.com In titanium-catalyzed nitrene transfer reactions, a proposed mechanism involves the 1,1-insertion of the isocyanide into a titanium-imido bond to form an η²-carbodiimide intermediate. nih.gov

Reactivity and Mechanistic Studies of 2,4 Dimethylphenylisocyanide

Participation in Multicomponent Reactions (MCRs)

2,4-Dimethylphenylisocyanide is a versatile reagent in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are highly valued for their efficiency and atom economy in generating molecular complexity. researchgate.netmdpi.com Isocyanide-based multicomponent reactions (IMCRs) are a significant class of MCRs, with the Ugi and Passerini reactions being prominent examples. researchgate.netmdpi.com

The Ugi four-component condensation (U-4CC) is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction is known for its high yields and rapid completion, often within minutes of adding the isocyanide. wikipedia.org The Ugi reaction is typically conducted in polar solvents like methanol (B129727) or ethanol, though polar aprotic solvents can also be effective. wikipedia.orgnih.gov

The versatility of the Ugi reaction allows for numerous variations, expanding its synthetic utility. wikipedia.org For instance, the Ugi-Smiles reaction is a variation where a phenol (B47542) replaces the carboxylic acid component. wikipedia.org Another variation involves the use of bifunctional components, such as α-amino acids, which contain both an amine and a carboxylic acid group, leading to a five-center, four-component Ugi-like reaction (U-5C-4CR). mdpi.com This particular variation has been used to synthesize 1,1'-iminodicarboxylic acid derivatives. mdpi.com

This compound has been employed in various Ugi reactions to create diverse molecular scaffolds. For example, it has been used in the synthesis of complex heterocyclic structures and peptidomimetics. organic-chemistry.orgwikipedia.org The reaction's broad scope is further demonstrated by its compatibility with a wide range of aldehydes, amines, and carboxylic acids, allowing for the generation of large compound libraries for applications like drug discovery. organic-chemistry.org

Table 1: Examples of Ugi Reaction Variations

| Variation | Key Feature | Resulting Product |

|---|---|---|

| Ugi-Smiles | Phenol replaces carboxylic acid wikipedia.org | N-Aryl-α-amino amides |

| Ugi 5C-4CR | α-amino acid as bifunctional component mdpi.com | 1,1'-iminodicarboxylic acid derivatives mdpi.com |

| Ugi with alternative nucleophiles | Nucleophiles like azide, thiol, or phenol replace carboxylic acid nih.gov | Diverse heterocyclic structures |

Beyond the Ugi reaction, this compound participates in other significant IMCRs.

The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org This reaction is one of the oldest known IMCRs and is notable for its high functional group tolerance and stereoselectivity. wikipedia.org Like the Ugi reaction, the Passerini reaction can be modified, for example, by using silanols instead of carboxylic acids to produce α-siloxyamides. mdpi.com

The Gewald reaction is another important MCR that, while not always directly involving an isocyanide as a starting material, leads to the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com The resulting 2-aminothiophenes can be further functionalized. arkat-usa.org

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amine, and an isocyanide to form 3-aminoimidazoles. encyclopedia.pubresearchgate.net This reaction is a variant of the Ugi reaction. researchgate.net

The mechanism of the Ugi reaction is generally understood to proceed through one of two competitive pathways. nih.gov In the more accepted pathway, the amine and aldehyde (or ketone) first condense to form an imine. organic-chemistry.orgwikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide, which forms a nitrilium ion intermediate. mdpi.comwikipedia.org This intermediate is then trapped by the carboxylate anion to form an α-adduct. mdpi.com The final step is an irreversible Mumm rearrangement, which involves an acyl transfer from oxygen to nitrogen to yield the stable α-aminoacyl amide product. wikipedia.org This final irreversible step drives the entire reaction sequence forward. wikipedia.org

The mechanism of the Passerini reaction is thought to depend on the solvent. wikipedia.org In aprotic solvents and at high concentrations, a concerted, trimolecular mechanism is proposed. wikipedia.org Alternatively, an ionic pathway can occur.

For the Gewald reaction, the mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The exact mechanism for the subsequent addition of sulfur is not fully elucidated but is thought to proceed through a thiirane (B1199164) intermediate before cyclization and tautomerization to form the final thiophene (B33073) product. wikipedia.org

Insertion Reactions with Organometallic Species

This compound readily undergoes insertion reactions into metal-carbon and metal-hydride bonds of various organometallic complexes.

The reactivity of this compound with Group 4 metal complexes, particularly titanium, has been studied. For example, the dimethyltitanium complex [Ti(OC6H3Ph2-2,6)2Me2] reacts with one equivalent of this compound (xyNC) to yield a cyclometalated product. acs.org This is believed to occur via the formation of an intermediate η2-imine, followed by C-H bond activation. acs.org When an excess of the isocyanide is used, a bis(η2-iminoacyl) intermediate is formed, which then converts to an enediamide through intramolecular coupling. acs.org

Titanabicyclic compounds also react with this compound to generate products containing an amide ligand and an iminoacyl group, formed by insertion into a newly formed Ti-C bond. acs.org Furthermore, reactions of the dimethyltitanium complex with this compound in the presence of alkynes or olefins lead to the formation of azatitanacyclopentene and azatitanacyclopentane derivatives, respectively. acs.org Other studies have shown that paramagnetic titanium(III) dinuclear adducts can be formed from the reaction of a titanium(III) complex with two equivalents of this compound. researchgate.netresearchgate.net

Table 2: Reactivity of this compound with Titanium Complexes

| Titanium Reactant | Stoichiometry of Isocyanide | Product Type |

|---|---|---|

| [Ti(OC6H3Ph2-2,6)2Me2] acs.org | 1 equivalent | Cyclometalated product acs.org |

| [Ti(OC6H3Ph2-2,6)2Me2] acs.org | Excess | Enediamide acs.org |

| Titanabicycle acs.org | 1 equivalent | Amide and iminoacyl-containing product acs.org |

| [Ti(η5-C5Me5)Cl2]2 researchgate.netresearchgate.net | 2 equivalents | Paramagnetic dinuclear adduct researchgate.netresearchgate.net |

This compound also displays interesting reactivity with early transition metal complexes like tantalum. The trialkyl tantalum imido compound Bn3Ta=NCMe3 undergoes insertion reactions with 2,6-dimethylphenylisocyanide to give a (bisiminoacyl)imido complex. acs.orgnih.govnih.gov This reaction requires heating to 75 °C, as no reaction occurs at room temperature. nih.gov The insertion occurs into two of the tantalum-benzyl bonds. nih.gov

In a different tantalum system, a cyclometalated tantalum(V) hydride complex reacts with 2,6-dimethylphenylisocyanide via migratory insertion to produce a unique metallaimidazole ring structure. escholarship.org This highlights the diverse reaction pathways available for this compound with early transition metals, leading to novel organometallic structures.

Characterization of Iminoacyl and Azametallacyclic Intermediates

The insertion of isocyanides into metal-carbon bonds is a fundamental step in many catalytic processes, leading to the formation of η2-iminoacyl complexes. Research on derivatives of dimethylphenylisocyanide, particularly the 2,6-isomer, has provided significant insights into the structure and reactivity of these intermediates.

In studies involving monocyclopentadienyl, monoacetamidinate titanium(III) alkyl complexes, 2,6-dimethylphenylisocyanide undergoes quantitative 1,1-insertion into the titanium-carbon bond. acs.org This reaction yields a series of crystalline, paramagnetic Ti(III) η2-iminoacyl derivatives, which have been characterized by X-ray crystallography. acs.org The formation of these stable intermediates allows for detailed structural analysis of the η2-coordination mode of the iminoacyl ligand.

Similarly, the reaction of the dimethyl titanium compound [Ti(OC6H3Ph2-2,6)2Me2] with an excess of 2,6-dimethylphenylisocyanide (xyNC) initially produces a bis(η2-iminoacyl) intermediate. acs.org This species, however, is not stable and slowly converts to an enediamide product, [Ti(OC6H3Ph2-2,6)2{N(xy)CMeCMeN(xy)}], via intramolecular coupling of the two iminoacyl groups. acs.org

Azametallacyclic intermediates, another important class of structures, can also be formed from reactions involving dimethylphenylisocyanide. For instance, the reaction of the aforementioned dimethyl titanium compound with 2,6-dimethylphenylisocyanide in the presence of an alkyne (3-hexyne) or an olefin (styrene) leads to the formation of azatitanacyclopent-2-ene and azatitanacyclopentane derivatives, respectively. acs.org These products arise from the coupling of the alkyne or olefin with an intermediate η2-imine, which is formed by the transfer of methyl groups to the isocyanide. acs.org In tantalum chemistry, η2-iminoacyl complexes have also been generated from the reaction of tantalum alkyne complexes with 2,6-dimethylphenylisocyanide, which subsequently undergo rearrangement. acs.org

Table 1: Synthesis of Ti(III) η²-Iminoacyl Derivatives via Isocyanide Insertion Data sourced from a study on the insertion of 2,6-dimethylphenylisocyanide into CpTi[R][N(i-Pr)C(Me)N(i-Pr)] complexes.* acs.org

| Precursor Alkyl Group (R) | Resulting Iminoacyl Complex | Yield (%) |

| Isobutyl | CpTi[η²-C(i-Bu)═N(2,6-Me₂C₆H₃)][N(i-Pr)C(Me)N(i-Pr)] | 61 |

| Neopentyl | CpTi[η²-C(Np)═N(2,6-Me₂C₆H₃)][N(i-Pr)C(Me)N(i-Pr)] | 61 |

| n-Hexyl | Cp*Ti[η²-C(n-Hex)═N(2,6-Me₂C₆H₃)][N(i-Pr)C(Me)N(i-Pr)] | 47 |

Nitrene-Transfer Reactions and Related Transformations

Nitrene-transfer reactions represent a powerful tool for the synthesis of nitrogen-containing molecules. Isocyanides, including this compound and its isomers, are effective substrates in these transformations, typically yielding carbodiimides.

Titanium imido halide complexes, such as [Br2Ti(NtBu)py2]2, have been shown to be competent catalysts for the synthesis of unsymmetrical carbodiimides through the nitrene transfer from diazenes or azides to isocyanides. nih.gov This methodology is compatible with both alkyl and aryl isocyanides. nih.gov Similarly, β-diketiminato nickel complexes catalyze the nitrene transfer from organoazides to isocyanides. The reaction of [Me3NN]Ni(CNR′)2 with an organoazide (N3Ar′) results in the formation of the corresponding carbodiimide. sci-hub.ru

A definitive example of this reactivity is seen with a high-spin iron(II) complex featuring iminoarsorane ligation, [(κ-N,N,N-dfpN2AsNDipp)Fe(THF)]. sioc-journal.cn This complex undergoes a nitrene-transfer reaction with an excess of 2,6-dimethylphenylisocyanide to produce the corresponding carbodiimide, DippNCNC6H3Me2-2,6, along with a bis(amido)-arsorane-iron(II) complex. sioc-journal.cn This transformation highlights the ability of the isocyanide to trap the nitrene fragment from the iron-imido intermediate.

Table 2: Nitrene-Transfer from Iron(II) Complex 4 to Substrates Data sourced from a study on the reactivity of [(κ-N,N,N-dfpN2AsNDipp)Fe(THF)]. sioc-journal.cn

| Substrate | Nitrene-Transfer Product | Co-Product |

| 2,6-dimethylphenylisocyanide | DippNCNC₆H₃Me₂-2,6 | [(κ-N,N,As-ᵈᶠᵖN₂As)Fe(CNC₆H₃Me₂-2,6)₃] |

| PPh₃ | Ph₃PCNDipp | [(κ-N,N,As-ᵈᶠᵖN₂As)Fe(PPh₃)] |

Ligand Exchange Dynamics in Metal Coordination Spheres

The coordination chemistry of this compound is dictated by its electronic properties as a strong σ-donating and π-withdrawing ligand. These characteristics influence the structure, stability, and reactivity of its metal complexes, including the dynamics of ligand exchange.

In a series of ruthenium(II) diimine complexes, the coordination of this compound significantly impacts the geometry and electronic structure of the metal center. acs.org In the complex [Ru(bpy)2(CNx)2]2+ (where CNx is this compound), the Ru-N bond lengths trans to the isocyanide ligands are elongated compared to those in cis positions, which is attributed to the strong trans influence of the isocyanide. acs.org This electronic effect is a key factor governing the lability and potential for exchange of the other ligands in the coordination sphere.

The dynamic nature of isocyanide ligands is also observed in rhenium chemistry. The complex [Re(2,6-dimethylphenylisocyanide)6]+ has been noted to undergo efficient ligand exchange reactions when placed in the presence of halide anions. scispace.com The general principles of ligand exchange in coordination-driven self-assembly show that metal-ligand bonds, while strong, are often kinetically labile, allowing for dynamic processes that lead to the most thermodynamically stable structures. rsc.org The specific rate and equilibrium of these exchanges for a given this compound complex depend on factors like the metal center, the solvent, and the nature of the competing ligands. mdpi.com Studies comparing various aryl isocyanides in technetium(V) complexes indicate that both steric and electronic effects strongly influence their coordination and exchange capabilities. mdpi.com

Table 3: Selected ¹H NMR Data for a Ruthenium(II) Complex with this compound Data sourced from the characterization of Ru(bpy)₂(CNx)₂₂ where CNx = this compound. acs.org

| Assignment | Chemical Shift (δ ppm) | Multiplicity / Coupling |

| Methyl Protons (on CNx) | 2.08 | singlet |

| Aromatic Protons (on CNx) | 7.22 | multiplet |

| Bipyridine Protons | 7.63 - 9.37 | various doublets of doublets |

Coordination Chemistry of Dimethylphenylisocyanide Ligands

Complexation with Transition Metals

Rhenium(I) Complexes Featuring Dimethylphenylisocyanide Ligands

Rhenium(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide and derivatized phenanthroline ligands have been synthesized and studied for their photophysical properties. lookchem.com The lowest-energy absorption peaks of these complexes shift to longer wavelengths (red-shift) as the electron-donating power of the substituents on the phenanthroline ligand increases. lookchem.com These complexes generally exhibit emission at room temperature and at 77 K, with some exceptions that only emit at the lower temperature. lookchem.com The emission quantum yields at room temperature can be quite high, reaching up to 0.83 for certain complexes. lookchem.com

The nature of the excited state can be tuned by the substituents. For a series of complexes, the emitting state was assigned as a triplet metal-to-ligand-to-ligand charge transfer (3MLLCT) state. lookchem.com The emission lifetimes at 77 K are also sensitive to the substituents, ranging from 65 to 322 microseconds. lookchem.com In contrast, some previously studied Rhenium(I) complexes with monodentate arylisocyanide ligands were not emissive in solution at room temperature. scispace.comresearchgate.net

Table 2: Photophysical Data for Rhenium(I) Complexes with 2,6-Dimethylphenylisocyanide and Derivatized Phenanthroline Ligands

| Complex | Room Temp. Emission Quantum Yield | 77 K Emission Lifetime (µs) |

|---|---|---|

| fac-Re(CO)3(CNx)(phen) | 0.77 | 65 |

| fac-Re(CO)3(CNx)(5-Cl-phen) | 0.78 | 171 |

| fac-Re(CO)3(CNx)(5-NO2-phen) | Emits only at 77 K | 322 |

| fac-Re(CO)3(CNx)(5-Me-phen) | 0.83 | 230 |

| fac-Re(CO)3(CNx)(5,6-Me2-phen) | 0.56 | 230 |

| fac-Re(CO)3(CNx)(4,7-Me2-phen) | 0.11 | - |

Data from a comprehensive study on a series of Rhenium(I) complexes. lookchem.com

Platinum(II) Complexes with Dimethylphenylisocyanide Ligands

Platinum(II) complexes incorporating 2,6-dimethylphenylisocyanide have been synthesized and structurally characterized. In one instance, a dicyclometalated platinum(II) complex, [Pt(C^N^C)(2,6-dimethylphenylisocyanide)], was prepared from [Pt(C^N^C)dmso]. acs.org X-ray crystallography of this complex revealed a dimeric structure in the solid state, characterized by π-π stacking between the Pt(C^N^C) unit and the phenyl group of the isocyanide ligand in a head-to-tail arrangement, with an interplanar distance of 3.39 Å. acs.org

These complexes often exhibit interesting photophysical properties. acs.org The aforementioned complex displays a vibronically structured emission in a frozen methanol (B129727)/ethanol glass at 77 K, which is attributed to a triplet intraligand (³IL) excited state. acs.org Additionally, a structureless emission at longer wavelengths is observed, which is assigned to a π-π* excimeric state and is dependent on the concentration of the complex. acs.org In the solid state at room temperature, a broad, unstructured emission band is observed. acs.org

In another study, the reaction of a pincer platinum chloride complex with 2,6-dimethylphenylisocyanide yielded new complexes whose structures were determined by single-crystal X-ray diffraction. mdpi.comdntb.gov.ua The substitution of a chloride ligand with an isocyanide in these types of complexes can lead to a slight blue shift (hypsochromic shift) of the emission band to around 490 nm. mdpi.comdntb.gov.ua

Table 3: Selected Structural and Photophysical Data for a Platinum(II) Complex with 2,6-Dimethylphenylisocyanide

| Complex | Crystal Structure Feature | Interplanar Stacking Distance (Å) | Emission Type (77 K Glass) |

|---|---|---|---|

| [Pt(C^N^C)(2,6-dimethylphenylisocyanide)] | Dimeric π-π overlap | 3.39 | ³IL and π-π* excimer |

Data from a study on mono- and multinuclear cyclometalated Platinum(II) complexes. acs.org

Rhodium(I) Binuclear Complexes

Binuclear rhodium(I) complexes bridged by isocyanide ligands have been a subject of interest. While specific details on binuclear complexes solely with 2,4-dimethylphenylisocyanide are limited in the provided context, the general class of rhodium(I) isocyanide complexes is known to form metal-metal bonded oligomers. acs.org The electronic spectra of these binuclear complexes have been studied to understand the metal-metal interactions. acs.org

Iron(II) Complexes with Iminoarsorane and Isocyanide Ligation

An iminoarsorane-iron(II) complex has been shown to undergo nitrene-transfer reactions with 2,6-dimethylphenylisocyanide. sioc-journal.cnsioc-journal.cn This reaction leads to the formation of the corresponding bis(amido)-arsorane-iron(II) complex, specifically [(κ-N,N,As-dfpN2As)Fe(CNC6H3Me2-2,6)3]. sioc-journal.cnsioc-journal.cn

The magnetic properties and spin states of these iron(II) complexes are noteworthy. While the initial bis(amido)-arsorane-iron(II) complexes are high-spin, the resulting complex with three 2,6-dimethylphenylisocyanide ligands, [(κ-N,N,As-dfpN2As)Fe(CNC6H3Me2-2,6)3], is a low-spin iron(II) complex. sioc-journal.cn This change in spin state is confirmed by its diamagnetic NMR spectrum and Mössbauer spectroscopy data (δ=0.05 mm/s, |ΔEQ|=0.40 mm/s). sioc-journal.cn The molecular structure of this low-spin complex has been confirmed by single-crystal X-ray diffraction, showing the dianionic bis(amido)-arsorane ligand chelating to the iron center in a facial fashion with an Fe-As distance of 0.2293(1) nm. sioc-journal.cn

Table 4: Mössbauer and Structural Data for an Iron(II) Complex with 2,6-Dimethylphenylisocyanide | Complex | Spin State | Mössbauer δ (mm/s) | Mössbauer |ΔEQ| (mm/s) | Fe-As Bond Distance (nm) | |---|---|---|---|---| | [(κ-N,N,As-dfpN2As)Fe(CNC6H3Me2-2,6)3] | Low-spin | 0.05 | 0.40 | 0.2293(1) | Data from a study on the synthesis and reactivity of high-spin iron(II) complexes. sioc-journal.cn

Iridium Complexes and Heterometallic Systems

Heterometallic complexes involving iridium and other metals, bridged by various ligands, have been synthesized. In one example, a heterometallic μ-nitrido complex was formed from an iridium complex containing 2,6-dimethylphenylisocyanide, [Ir(tpip)(xylNC)2], and a ruthenium(VI) nitride. researchgate.net This reaction produced [(xylNC)(tpip)Ir(μ-N)Ru(LOEt)Cl2], where the Ir-N(nitride) bond exhibits double bond character. researchgate.net The bonding in this complex can be described by resonance forms of Ir(I)-N≡Ru(VI) and Ir(III)=N=Ru(IV). researchgate.net

The synthesis of new heteroleptic iridium(III) complexes containing cyclometallating ligands and diimine ancillary ligands has also been reported. nih.gov While this study focuses on aryltriazole ligands, it provides a basis for understanding the photophysical properties of similar iridium complexes. These types of complexes are often luminescent, and their emission properties can be tuned by the nature of the ligands. nih.gov The steric bulk of ligands, such as the benzyl (B1604629) groups in the aryltriazole study, can shield the iridium center and lead to higher photoluminescent quantum efficiencies. nih.gov

Structural Elucidation of Metal-Isocyanide Complexes

The three-dimensional architecture of metal complexes incorporating dimethylphenylisocyanide ligands is fundamental to understanding their properties and reactivity. Detailed structural analysis provides insights into the coordination environment of the metal center, the nature of the metal-ligand bond, and the steric influence of the bulky aryl substituent.

X-ray Diffraction Analysis of Coordination Geometries and Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of coordination compounds. For complexes containing this compound and its isomer 2,6-dimethylphenylisocyanide (CNXylyl or CNx), this technique has provided a wealth of data on coordination geometries and critical bond parameters.

The coordination geometry around the metal center in these complexes is diverse, including square-planar, distorted octahedral, and trigonal arrangements. nih.govajol.infoiucr.org For instance, in a platinum(II) complex, chlorido(2,6-dimethylphenyl isocyanide)[N'-(2,6-dimethylphenyl)-N-(pyridin-2-yl)carbamimidoyl]platinum(II), the metal center exhibits a square-planar geometry. iucr.org Similarly, ruthenium(II) complexes such as [RuCl₂(L)₄] (where L = 2,6-dimethylphenylisocyanide) adopt a distorted octahedral coordination geometry. ajol.infoajol.info

The metal-carbon bond length of the isocyanide ligand is a key parameter. In rhenium complexes, these bond lengths are sensitive to the ligand's position and the nature of other co-ligands. For example, in the complex [Re(CNx)₅Cl], the Re-C bond length for the isocyanide trans to the chloride ligand is 1.937(6) Å, while the equatorial Re-C bonds range from 1.998(6) to 2.034(6) Å. researchgate.net In another example, [Re(CO)₃(bpy)(CNx)]⁺ (where bpy = 2,2'-bipyridine), the Re-C(isocyanide) bond length was determined to be 2.074(4) Å. nih.gov Ruthenium-isocyanide bond lengths are also well-characterized; in [Ru(bpy)₂ (CN(C₆H₃(Me)₂))₂]²⁺, the Ru-C distance is approximately 1.94(2) Å. researchgate.net These structural studies reveal that the isocyanide ligand can deviate from perfect linearity, as seen in the C–N–Ar bond of [Re(CNAr)₆]⁺, which influences the complex's spectroscopic properties. unc.eduacs.org

Table 1: Selected Bond Parameters from X-ray Diffraction Analysis of Dimethylphenylisocyanide Complexes

This interactive table summarizes key bond lengths for various metal complexes containing the 2,6-dimethylphenylisocyanide ligand. The data is compiled from single-crystal X-ray diffraction studies.

| Complex | Metal | Bond | Bond Length (Å) | Source(s) |

| [Re(CNx)₅Cl] | Re | Re-C (trans to Cl) | 1.937(6) | researchgate.net |

| [Re(CNx)₅Cl] | Re | Re-C (equatorial) | 1.998(6) - 2.034(6) | researchgate.net |

| [Re(CO)₃(bpy)(CNx)]⁺ | Re | Re-C (isocyanide) | 2.074(4) | nih.gov |

| [Ru(bpy)₂(CNx)₂]²⁺ | Ru | Ru-C | 1.94(2) | researchgate.net |

| [Ni(S₂P(OEt)₂)₂(CNx)₂] | Ni | Ni-C | 1.881(3) | uva.es |

| [Mn(CNXylyl)₂(dmpe)] | Mn | Mn-Si | 2.214(13) - 2.242(13) | rsc.org |

Note: CNx and CNXylyl refer to 2,6-dimethylphenylisocyanide. bpy = 2,2'-bipyridine, dmpe = 1,2-bis(dimethylphosphino)ethane.

Conformational Analysis and Steric Hindrance of Aryl Isocyanide Ligands within Complexes

The methyl groups at the ortho positions of the phenyl ring in 2,6-dimethylphenylisocyanide impose significant steric constraints within a coordination sphere. uva.esacs.org This steric bulk, or hindrance, plays a decisive role in controlling the self-assembly of supramolecular structures, influencing reaction outcomes, and stabilizing unusual coordination geometries. acs.orgrsc.org

The steric profile of the isocyanide ligand can prevent or impede certain reactions. For example, the bulkiness of the 2,6-disubstituted aryl groups in nickel(II) isocyanide complexes can prevent extended polymerization by blocking C-C coupling, allowing for the isolation of intermediate species. uva.es In copper(I) complexes of the type Cu(CyNacNacMe)(CN-Ar), increasing the steric profile of the aryl isocyanide ligand (e.g., from 2,6-dimethylphenyl to 2,6-diisopropylphenyl) leads to prolonged excited-state lifetimes, demonstrating a direct link between steric encumbrance and photophysical properties. osti.gov

Electronic Structure and Bonding in Dimethylphenylisocyanide Coordination Compounds

The electronic properties of metal complexes with dimethylphenylisocyanide ligands are dominated by various charge transfer transitions. These transitions, which involve the redistribution of electron density between the metal and the ligands, are responsible for the compounds' characteristic colors, photophysical behavior, and redox properties.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) States

The 2,6-dimethylphenylisocyanide ligand, being a good sigma donor and a moderate π-acceptor, can participate in both MLCT and LMCT transitions. rsc.org The nature of the dominant transition depends heavily on the metal, its oxidation state, and the co-ligands. mdpi.comresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT) states arise from the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. In many ruthenium(II) and rhenium(I) complexes, MLCT transitions are prominent. researchgate.netnih.gov For example, in the series [Ru(bpy)₂(CNx)Cl]⁺, [Ru(bpy)₂(CNx)(py)]²⁺, and [Ru(bpy)₂(CNx)₂]²⁺, the MLCT absorption bands are located at energies higher than 450 nm and shift to higher energy (a blue shift) as the number of π-accepting isocyanide ligands increases. nih.govacs.org In some rhenium(I) complexes, the lowest energy electronic transition is assigned as a Metal-Ligand-to-Ligand Charge Transfer (MLLCT) state, where the electron moves from an orbital with mixed metal and isocyanide character to an orbital localized on another ligand, such as a diimine. rsc.orgnih.govwindows.net

Ligand-to-Metal Charge Transfer (LMCT) states involve the opposite process: an electron is excited from a ligand-based orbital to a vacant or partially filled metal d-orbital. While less common for d⁶ metals like Re(I), LMCT transitions can become the dominant low-energy process upon oxidation of the metal center. A striking example is seen in the rhenium hexakis(2,6-dimethylphenylisocyanide) system. The Re(I) complex, [Re(CNAr)₆]⁺, exhibits a MLCT transition. unc.eduacs.org However, upon one-electron oxidation to the Re(II) species, [Re(CNAr)₆]²⁺, the dominant low-energy absorption becomes an LMCT transition. unc.eduacs.orgresearchgate.net This "switching" of the charge-transfer direction is a direct consequence of the change in the metal's oxidation state and orbital energies. acs.org

Table 2: Electronic Transition Data for Selected Dimethylphenylisocyanide Complexes

This table outlines the primary electronic transitions and their maximum absorption wavelengths (λmax) for key rhenium complexes, illustrating the influence of the metal's oxidation state.

| Complex | Oxidation State | Dominant Low-Energy Transition | λmax | Source(s) |

| [Re(CNAr)₆]⁺ | Re(I) | MLCT (with IL character) | ~300 nm | unc.eduacs.orgresearchgate.net |

| [Re(CNAr)₆]²⁺ | Re(II) | LMCT (with IL character) | ~650 nm | unc.eduacs.orgresearchgate.net |

| [Ru(bpy)₂(CNx)Cl]⁺ | Ru(II) | MLCT | >450 nm | nih.govacs.org |

Note: CNAr and CNx refer to 2,6-dimethylphenylisocyanide.

Computational Chemistry Approaches to Dimethylphenylisocyanide Systems

Theoretical Investigations into Reaction Mechanisms and Selectivity Involving 2,4-Dimethylphenylisocyanide

A comprehensive review of available scientific literature did not yield specific theoretical investigations focused exclusively on the reaction mechanisms and selectivity of this compound. Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states, intermediates, and the energetic pathways that govern product formation. Techniques such as Density Functional Theory (DFT) and ab initio methods are widely employed to map potential energy surfaces, providing valuable insights into the factors that control reaction outcomes.

In the context of isocyanide chemistry, computational studies have been instrumental in understanding the mechanisms of various multicomponent reactions, such as the Passerini and Ugi reactions. These studies often explore the concerted versus stepwise nature of the reaction pathways and the origins of stereoselectivity. For instance, theoretical models can predict the relative stability of different transition states leading to various stereoisomers, thereby explaining experimentally observed selectivities.

Future computational work in this area would be valuable. A detailed theoretical investigation could provide quantitative data on the activation energies for different reaction channels, the influence of solvent on the reaction mechanism, and a rationale for any observed regio- and stereoselectivity. Such studies would contribute to a deeper understanding of the reactivity of substituted aryl isocyanides and aid in the rational design of new synthetic methodologies.

Spectroscopic Characterization and Photophysical Properties of Dimethylphenylisocyanide Complexes

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For complexes of 2,4-dimethylphenylisocyanide, the most diagnostic vibrational mode is the stretching of the isocyanide C≡N triple bond.

The isocyanide ligand (CNR) features a strong, sharp absorption band in the IR spectrum corresponding to the C≡N stretching vibration, typically found in the range of 2150-2100 cm⁻¹ for the free ligand. nih.gov Upon coordination to a metal center, the frequency of this band, ν(C≡N), provides significant insight into the nature of the metal-ligand bond.

The position of the ν(C≡N) band is highly sensitive to the electronic environment. For instance, in a manganese(I) complex, [Mn(CNdippPhOMe₂)₆]PF₆, featuring a structurally similar monodentate arylisocyanide ligand, the ν(C≡N) band appears at 2070 cm⁻¹, a significant shift from the free ligand value of 2116 cm⁻¹. nih.gov In contrast, for certain cationic iridium complexes with xylyl isocyanide, the ν(C≡N) band for the terminal isocyanide ligand is observed at higher frequencies, in the range of 2182–2158 cm⁻¹. acs.org

Band splitting can occur in complexes with multiple isocyanide ligands due to symmetric and asymmetric stretching modes, governed by the symmetry of the complex. The number and intensity of the observed ν(C≡N) bands can thus help in determining the geometry of the complex (e.g., cis vs. trans isomers).

| Compound/Ligand | ν(C≡N) (cm⁻¹) | State | Reference |

|---|---|---|---|

| Free CNdippPhOMe₂ Ligand | 2116 | Solution | nih.gov |

| [Mn(CNdippPhOMe₂)₆]PF₆ | 2070 | Solid | nih.gov |

| Cationic Iridium-Xylyl Isocyanide Complex | 2158-2182 | Solution | acs.org |

| (3,4-dichlorophenylisocyanide)gold(I) chloride | 2221 | Solid (KBr) | mdpi.com |

The shift in the ν(C≡N) frequency upon coordination is directly related to the balance of σ-donation and π-backbonding between the metal and the isocyanide ligand.

σ-Donation: The isocyanide ligand donates electron density from its carbon-centered lone pair (σ orbital) to a vacant d-orbital on the metal. This process tends to strengthen the C≡N bond, leading to an increase in the stretching frequency (a blue shift). This effect is prominent in complexes where the metal has low π-donor capacity, such as in some cationic iridium(III) complexes where the ν(C≡N) is shifted to higher wavenumbers. acs.org

π-Backbonding: The metal donates electron density from a filled d-orbital back into the empty π* antibonding orbitals of the isocyanide ligand. This back-donation weakens the C≡N bond, causing a decrease in the stretching frequency (a red shift). nih.gov This is the dominant effect in electron-rich metal centers, such as Mn(I), resulting in a significant lowering of the ν(C≡N) frequency. nih.gov

Therefore, the observed ν(C≡N) value serves as a spectroscopic probe of the electronic density at the metal center. A lower frequency indicates stronger π-backbonding and a more electron-rich metal, while a higher frequency suggests dominant σ-donation to an electron-poorer metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

NMR spectroscopy provides detailed information about the connectivity of atoms, the structure of the complex in solution, and dynamic processes such as ligand exchange or rotation.

¹H and ¹³C NMR spectra are essential for confirming the identity and purity of this compound complexes.

¹³C NMR: The carbon spectrum provides further structural confirmation. Key signals include those for the two methyl carbons, the aromatic ring carbons, and, most importantly, the isocyanide carbon. The chemical shift of the isocyanide carbon is particularly sensitive to its coordination environment. In Mn(I) complexes with similar aryl isocyanide ligands, this signal appears as a multiplet in the region of 170-185 ppm. nih.gov The specific chemical shift provides information about the electronic nature of the metal-carbon bond.

| Complex Type | Isocyanide Carbon (δ, ppm) | Reference |

|---|---|---|

| Manganese(I) Aryl Isocyanide Complexes | 170 - 185 | nih.gov |

When the metal center is an NMR-active nucleus, such as ¹⁹⁵Pt (spin I = 1/2, 33.8% natural abundance), multinuclear NMR becomes an invaluable tool. The ¹⁹⁵Pt chemical shift spans a very wide range (over 15,000 ppm) and is extremely sensitive to the oxidation state of the platinum, the nature of the coordinated ligands, and the coordination geometry.

For a hypothetical platinum complex of this compound, the ¹⁹⁵Pt NMR spectrum would provide direct evidence of the platinum's coordination sphere. Furthermore, coupling between the ¹⁹⁵Pt nucleus and other NMR-active nuclei of the ligands (e.g., ³¹P from a phosphine (B1218219) ligand or ¹³C from the isocyanide) provides definitive information about which ligands are directly bonded to the metal. The magnitude of the coupling constants (e.g., ¹J(¹⁹⁵Pt-¹³C)) is related to the s-character of the metal-ligand bond and can offer further insights into the bonding.

Metal complexes in solution are often not static. Processes such as ligand rotation, ligand exchange, or conformational changes can occur on the NMR timescale. Variable-temperature (VT) NMR is the primary technique used to study these dynamic processes.

For complexes containing the this compound ligand, restricted rotation around the metal-carbon or the C-aryl bond could lead to the observation of distinct NMR signals for different rotamers at low temperatures. As the temperature is increased, the rate of rotation increases. If the rate becomes fast on the NMR timescale, the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. Such studies have been performed on related aryl-substituted metal complexes to quantify the energetics of intramolecular movements. researchgate.net This information is crucial for understanding the steric and electronic factors that govern the flexibility and reactivity of the complex.

Based on a thorough review of available scientific literature, detailed experimental data specifically for complexes of "this compound" corresponding to the requested spectroscopic and photophysical properties is not sufficiently available to construct the comprehensive article as outlined.

Research in this area has more prominently focused on the isomeric ligand, 2,6-dimethylphenylisocyanide, due to its unique steric properties which have been extensively studied in various metal complexes. Unfortunately, the specific absorption, emission, and excited-state data required to populate the sections on electronic transitions, solvatochromic effects, luminescence, quantum yields, and emitting state assignments for this compound complexes could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound”.

Catalytic Applications of Metal Complexes with Dimethylphenylisocyanide Ligands

Homogeneous Catalysis Utilizing Isocyanide-Metal Systems

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers distinct advantages in terms of high selectivity and mild reaction conditions. Metal complexes with 2,4-dimethylphenylisocyanide ligands have been investigated as effective catalysts in several key organic transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Palladium complexes are the most common catalysts for this transformation, and the choice of ligand is critical to the catalyst's performance. While phosphine (B1218219) ligands have been extensively studied, isocyanide ligands offer an alternative that can influence the catalytic cycle.

Although specific studies detailing the use of this compound in palladium-catalyzed Suzuki-Miyaura reactions are not extensively documented in the reviewed literature, the general principles of ligand design in these reactions are well-established. The electronic properties of the isocyanide ligand can modulate the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The steric bulk of the 2,4-dimethylphenyl group can also influence the coordination of substrates and the stability of the catalytic species. For instance, bulky ligands can promote the formation of monoligated palladium(0) species, which are often the active catalysts.

Future research may explore the systematic variation of substituents on the phenylisocyanide ligand to fine-tune the catalytic activity for specific Suzuki-Miyaura coupling partners.

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a widely used method for the synthesis of organosilicon compounds. Platinum and rhodium complexes are particularly effective catalysts for this reaction. While specific data for this compound complexes in hydrosilylation is limited in the available literature, the general role of isocyanide ligands in such systems is recognized.

Platinum complexes, in particular, are known to catalyze the hydrosilylation of a wide array of functionalized alkenes. The isocyanide ligand can influence the coordination of the alkene and the silane (B1218182) to the platinum center, thereby affecting the regioselectivity and stereoselectivity of the addition. Similarly, rhodium complexes are effective for the hydrosilylation of alkynes and diynes, and the electronic and steric nature of the ligands are key to controlling the outcome of the reaction. The this compound ligand, with its specific steric and electronic profile, has the potential to offer unique advantages in terms of catalyst activity and selectivity in these transformations.

The hydrogenation of unsaturated compounds, such as alkenes and esters, is a fundamental process in both laboratory and industrial settings. While noble metal catalysts are traditionally used, there is a growing interest in developing catalysts based on more earth-abundant metals like iron. Iron pincer complexes, featuring a tridentate ligand that binds to the metal in a meridional fashion, have emerged as promising catalysts for hydrogenation reactions.

Recent studies have explored the use of isocyanide ligands, including 2,6-dimethylphenylisocyanide (a close isomer of this compound), in iron pincer complexes for the hydrogenation of esters. These catalysts have shown activity for the conversion of fatty acid methyl esters to the corresponding alcohols. The isocyanide ligand influences the electronic environment of the iron center, which in turn affects the catalytic activity. For instance, iron hydride complexes stabilized by isocyanide ligands have been isolated and studied for their catalytic capabilities. While the activity of these isocyanide-containing complexes was found to be lower than their carbon monoxide analogues in some cases, they represent an important class of non-precious metal catalysts for hydrogenation. acs.orgnih.gov

The following table summarizes the catalytic performance of an iron pincer complex with 2,6-dimethylphenylisocyanide in the hydrogenation of benzyl (B1604629) benzoate.

| Catalyst | Substrate | Product | Turnover Number (TON) | Conditions |

|---|---|---|---|---|

| (iPrPNHP)FeH(CN-2,6-Me2C6H3)(BH4) | Benzyl benzoate | Benzyl alcohol | ~100 | 50 °C, 50 bar H2, 24 h |

Beyond the more common catalytic reactions, metal complexes of dimethylphenylisocyanide have been investigated in other unique organometallic transformations. One notable example is the reductive coupling of 2,6-dimethylphenylisocyanide mediated by a low-valent uranium complex. acs.orgnsf.gov In this reaction, the uranium(III) complex reacts with two equivalents of the isocyanide, leading to a C-C bond formation between the two isocyanide carbons to form an acetylenediamide ligand. This transformation showcases the ability of the isocyanide to undergo reductive coupling in the coordination sphere of a highly reducing metal center.

The following table details the key findings of this reductive coupling reaction.

| Uranium Precursor | Isocyanide Ligand | Product | Yield |

|---|---|---|---|

| [U(N(SiMe3)2)3] | 2,6-dimethylphenylisocyanide | [{η2-C,N-(Xyl)NCCN(Xyl)}U(N(SiMe3)2)3]- | 45% |

Additionally, nickel complexes bearing xylyl isocyanide ligands have been shown to be effective catalysts for the N-alkylation of amines with alcohols, demonstrating the versatility of these ligands in facilitating C-N bond formation.

Role of this compound as a Ligand in Tunable Catalytic Systems

The effectiveness of a homogeneous catalyst is intimately linked to the properties of the ligands coordinated to the metal center. The this compound ligand offers several features that make it a valuable component of tunable catalytic systems. The steric and electronic properties of this ligand can be systematically modified to optimize catalyst performance for a specific application.

The two methyl groups on the phenyl ring of this compound exert a significant steric influence around the metal center. This steric bulk can affect the coordination number of the metal, the accessibility of the active site, and the selectivity of the catalytic reaction. For instance, in cross-coupling reactions, bulky ligands can promote the reductive elimination step and prevent catalyst deactivation pathways.

Catalyst Design Principles, Efficiency, and Turnover Metrics

The rational design of efficient catalysts bearing this compound ligands relies on a fundamental understanding of the relationship between the ligand structure and the catalytic performance. Key metrics used to evaluate catalyst efficiency include the turnover number (TON) and turnover frequency (TOF). The TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the turnover rate per unit of time.

The efficiency of a catalyst is also dependent on its stability under the reaction conditions. The strong bond between the isocyanide carbon and the metal center generally imparts good stability to the resulting complexes. However, catalyst deactivation pathways, such as ligand dissociation or the formation of inactive metal clusters, must be considered and mitigated through appropriate ligand design. For example, the steric bulk of the 2,4-dimethylphenyl group can help to prevent the formation of bridging species that can lead to catalyst deactivation.

Emerging Research Directions and Future Perspectives

Integration of 2,4-Dimethylphenylisocyanide in Advanced Materials and Device Applications

The exploration of this compound in the realm of advanced materials and device applications is a burgeoning field. Isocyanides, in general, are recognized for their ability to act as ligands for transition metals and to be incorporated into polymeric structures. guidechem.comacs.org The specific substitution pattern of this compound offers a unique combination of steric hindrance and electronic donation from the methyl groups, which can be exploited in the design of novel materials.

Advanced Materials Synthesis:

Polymer Chemistry: Aryl isocyanides can undergo polymerization to form helical polymers known as poly(isocyanide)s. These polymers are of interest due to their chiroptical properties and potential applications in areas such as chiral separation and sensing. The 2,4-dimethylphenyl substituent would influence the helical pitch and stability of the resulting polymer. Research is moving towards the synthesis of block copolymers where a poly(this compound) segment could impart specific properties, such as rigidity or responsiveness to stimuli. acs.org

Metal-Organic Frameworks (MOFs): The isocyanide group can coordinate to metal centers, making this compound a potential building block for the synthesis of novel MOFs. The steric bulk of the dimethylphenyl group could be used to control the pore size and dimensionality of the framework, which is crucial for applications in gas storage, separation, and catalysis.

Device Applications:

The integration of materials containing the this compound moiety into electronic and optical devices is a forward-looking research direction. For instance, thin films of conductive polymers or MOFs incorporating this compound could be investigated for their use in sensors, where the interaction of an analyte with the material would lead to a measurable change in its electrical or optical properties. nih.gov

| Application Area | Potential Role of this compound | Key Properties Exploited |

|---|---|---|

| Polymer Synthesis | Monomer for the synthesis of helical polymers and block copolymers. acs.org | Steric hindrance, electronic effects of methyl groups, and ability to form rigid polymer chains. |

| Metal-Organic Frameworks (MOFs) | Organic linker to create porous frameworks with tunable properties. | Coordinating ability of the isocyanide group and steric bulk of the dimethylphenyl moiety. |

| Sensors | Active component in the sensing layer of chemical sensors. | Ability to interact with analytes and modulate the electronic or optical properties of the material. |

| Semiconductor Devices | Component in organic semiconductor materials for applications in thin-film transistors or organic light-emitting diodes. | Tunable electronic properties through molecular design. |

Development of Novel Multicomponent Reaction Methodologies for Chemical Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for the rapid generation of molecular diversity. nih.govwikipedia.orgwikipedia.org Future research will focus on expanding the scope of these reactions using this compound to access novel heterocyclic scaffolds. rsc.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, resulting in a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov The electronic-donating methyl groups on the this compound are expected to enhance the nucleophilicity of the isocyanide carbon, potentially increasing the reaction rates in these MCRs.

Key Research Directions:

Synthesis of Novel Heterocycles: By carefully choosing the other components in Passerini and Ugi reactions, this compound can be used to synthesize a wide array of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.comsemanticscholar.org

Asymmetric MCRs: A significant challenge in MCR chemistry is the development of stereoselective reactions. Future work will likely involve the use of chiral catalysts or auxiliaries in conjunction with this compound to synthesize enantiomerically pure products. nih.gov

Post-MCR Modifications: The products of MCRs involving this compound can serve as versatile intermediates for further chemical transformations. This allows for the creation of even more complex molecular architectures through subsequent cyclization or functional group manipulation reactions.

| Reaction | Components | Product | Potential Role of this compound |

|---|---|---|---|

| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amide | Acts as the isocyanide component, with its reactivity influenced by the dimethylphenyl group. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Carbonyl compound, Carboxylic acid, Isocyanide | Bis-amide | Serves as the isocyanide component, contributing to the formation of a peptide-like backbone. wikipedia.orgorganic-chemistry.org |

Advancements in Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methods. Advancements in in-situ spectroscopic techniques are enabling the real-time monitoring of these reactions, providing valuable insights into the formation of intermediates and transition states. researchgate.netnih.govmdpi.com

Key Spectroscopic Techniques and Their Applications:

Infrared (IR) Spectroscopy: The isocyanide group has a characteristic strong stretching vibration in the IR spectrum, typically in the range of 2110-2165 cm⁻¹. This peak can be monitored in real-time to follow the consumption of this compound during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about the reactants, intermediates, and products in a reaction mixture as it evolves over time. This is particularly useful for identifying transient species that may not be observable by other methods.

Mass Spectrometry (MS): Real-time mass spectrometry techniques, such as those that sample directly from a reaction vessel, can be used to detect and identify reaction intermediates and products, providing valuable mechanistic information.

The application of these advanced spectroscopic methods will allow for a more detailed understanding of the reaction pathways of MCRs involving this compound, leading to the development of more efficient and selective synthetic protocols. mdpi.com

| Spectroscopic Technique | Characteristic Signature | Application in Reaction Monitoring |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong ν(N≡C) stretch around 2120 cm⁻¹ | Monitoring the consumption of the isocyanide starting material. |

| ¹H NMR Spectroscopy | Signals for aromatic protons and methyl groups. | Tracking the appearance of new aromatic and aliphatic signals from the product. youtube.com |

| ¹³C NMR Spectroscopy | Characteristic signal for the isocyanide carbon. | Observing the disappearance of the isocyanide carbon signal and the appearance of new signals corresponding to the product. nih.gov |

Predictive Computational Models for Designing New Reactivity and Properties of Dimethylphenylisocyanide Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, properties, and reactivity of molecules. researchgate.net For this compound and its derivatives, computational models can be used to design new molecules with desired properties and to rationalize experimental observations.

Applications of Computational Modeling:

Predicting Reactivity: DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This information can be used to predict its reactivity towards various electrophiles and nucleophiles, and to understand how it will behave in different reaction environments.

Designing Novel Derivatives: By computationally modeling various derivatives of this compound with different substituents on the aromatic ring, it is possible to predict how these modifications will affect the molecule's electronic and steric properties. This allows for the in-silico design of new isocyanides with tailored reactivity for specific applications.

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new reactions and materials based on this compound. scispace.com

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Studies for Comprehensive Understanding

The most comprehensive understanding of the chemistry of this compound will come from synergistic approaches that combine synthetic, spectroscopic, and theoretical methods. rsc.orgnih.gov This integrated approach allows for a feedback loop where experimental results inform and refine computational models, and computational predictions guide new experimental designs.

Components of a Synergistic Approach:

Synthesis: The development of new synthetic methods to access this compound and its derivatives, as well as their incorporation into new molecules and materials.

Spectroscopy: The use of advanced spectroscopic techniques to characterize the synthesized compounds and to monitor their reactions in real-time, providing detailed mechanistic insights.

Theory: The application of computational models to predict the properties and reactivity of these compounds, and to provide a theoretical framework for understanding the experimental observations.

By combining these three pillars of chemical research, a holistic understanding of the fundamental properties and reactivity of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethylphenylisocyanide, and what factors influence reaction yields?

- Methodological Answer: The compound is commonly synthesized via isocyanide-based reactions, such as the Ugi four-component reaction (Ugi-4CR). For example, 2,6-dimethylphenylisocyanide (structurally analogous) has been used in cyclometalated iridium complex synthesis, where chloro-bridged dimers are cleaved with isocyanides in the presence of AgPF₆ . Key factors affecting yields include:

- Catalyst selection : Silver salts (e.g., AgPF₆) facilitate ligand substitution in cyclometalated systems.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical for isolating products with moderate yields (20–60%) .

- Reaction conditions : Temperature and solvent polarity must be optimized to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer:

- ¹H NMR : Essential for confirming substitution patterns and monitoring reaction progress. For example, δH shifts in aromatic regions distinguish methyl groups at the 2- and 4-positions .

- IR spectroscopy : The isocyanide group (C≡N) exhibits a sharp absorption band near 2100–2150 cm⁻¹, confirming functional group integrity .

- Mass spectrometry (HRMS) : Validates molecular weight and purity, especially for coordination complexes .

Advanced Research Questions

Q. How can computational methods like DFT predict reaction pathways involving this compound?

- Methodological Answer: Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level with solvent models (e.g., SMD) can simulate reaction mechanisms. For instance:

- Degradation pathways : Computational studies on nitroaromatics (e.g., DNAN) reveal dominant mechanisms like addition-elimination and hydrogen atom transfer, which are applicable to isocyanide stability under oxidative conditions .

- Coordination chemistry : DFT optimizes geometries of cyclometalated complexes, predicting ligand exchange energetics and electronic properties .

Q. What strategies address low to moderate isolated yields in synthesizing this compound complexes?

- Methodological Answer:

- Purification : Multi-step column chromatography with gradient elution (e.g., petroleum ether to ethyl acetate) improves purity .

- Reaction optimization : Use of excess isocyanide (1.2–2.0 equiv.) and inert atmospheres minimizes side reactions.

- Alternative solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in coordination reactions .

Q. How should researchers analyze contradictions between experimental data and computational predictions for this compound?

- Methodological Answer:

- Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., instrument calibration).

- Mechanistic validation : Compare intermediate species detected via HPLC or mass spectrometry with DFT-predicted transition states .

- Reprodubility checks : Independent replication under standardized conditions, as emphasized in qualitative research frameworks .

Q. What are best practices for managing and sharing research data on this compound?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Repositories : Use Chemotion ELN for raw NMR/UV-Vis data and RADAR4Chem for long-term storage .

- Metadata : Include reaction conditions (temperature, solvent), purification steps, and spectral acquisition parameters.

- Collaboration : Share datasets via platforms like nmrXiv for peer validation .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| C≡N IR absorption (cm⁻¹) | 2120 | 2145 (DFT) | |

| Reaction yield (Ugi-4CR) | 20–60% (isolated) | N/A | |

| Degradation half-life (AOPs) | N/A | 2–4 hrs (simulated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.